D2 Dopamine Agonist Activity Comparison
Partially hydrogenated thiazolo[1,4]benzoxazine derivatives, for which 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine serves as a core structural component, demonstrate D-2 dopamine agonist activity. This is quantified through prolactin inhibition and 6-hydroxydopamine lesioned rat turning assays [1]. In comparative studies, the thiazolo-fused analogs exhibited a different pharmacological profile compared to their pyrazolo- and pyrimido-fused counterparts, offering a distinct selectivity window for researchers targeting dopamine receptors [2].
| Evidence Dimension | D-2 Dopamine Agonist Activity |
|---|---|
| Target Compound Data | Demonstrated activity in prolactin inhibition and rat turning assays. |
| Comparator Or Baseline | Pyrazolo[1,4]benzoxazine and pyrimido[1,4]benzoxazine analogs. |
| Quantified Difference | Qualitative difference in pharmacological profile; not directly quantified. |
| Conditions | In vivo rat models for prolactin inhibition and 6-hydroxydopamine lesion-induced rotational behavior. |
Why This Matters
For programs targeting the D2 dopamine receptor, selecting the thiazolo-fused scaffold provides a unique pharmacological starting point, potentially offering a distinct selectivity and efficacy profile compared to more common nitrogen-containing fused systems.
- [1] Booher, R. N., & Kornfeld, E. C. (1985). Partially hydrogenated pyrazolo, pyrimido and thiazolo[1,4]benzoxazines. US Patent 4,552,956. View Source
- [2] Bach, N. J., Kornfeld, E. C., Jones, N. D., Chaney, M. O., Dorman, D. E., Paschal, J. W., ... & Clemens, J. A. (1980). Bicyclic and tricyclic ergoline partial structures. Dopaminergic activity of trans-4,4a,5,6,7,8,8a,9-octahydro-2H-pyrazolo[4,3-g]quinolines and trans-4,4a,5,6,7,8,8a,9-octahydro-2H-thiazolo[4,5-g]quinolines. Journal of Medicinal Chemistry, 23(5), 481-491. View Source
